4-(4-Hydroxybenzoyl)-L-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
213668-29-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15NO4/c17-14(16(20)21)9-10-1-3-11(4-2-10)15(19)12-5-7-13(18)8-6-12/h1-8,14,18H,9,17H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
MHNWMIBIJOTAQH-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 4 4 Hydroxybenzoyl L Phenylalanine
Established Synthetic Routes for 4-(4-Hydroxybenzoyl)-L-phenylalanine
The synthesis of this compound has been approached through various chemical strategies, aiming for efficiency and stereochemical control.
Polyphosphoric Acid-Mediated Synthetic Approaches
A notable synthetic route for p-(4-hydroxybenzoyl)phenylalanine involves a Friedel-Crafts acylation reaction mediated by polyphosphoric acid (PPA). nih.gov This method utilizes the reaction of 4-(chloromethyl)benzoic anhydride (B1165640) with phenol (B47542) in the presence of PPA. nih.gov The reaction proceeds to form a 4-(chloromethyl)benzoyl ester of 4-(chloromethyl)-4'-hydroxybenzophenone intermediate. nih.gov This benzophenone (B1666685) derivative is then reacted with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting product to yield p-(4-hydroxybenzoyl)phenylalanine. nih.gov Polyphosphoric acid serves as both a catalyst and a dehydrating agent in the initial acylation step, facilitating the formation of the carbon-carbon bond between the phenyl and benzoyl moieties.
Enantioselective Synthesis of (S)- and (R)-Enantiomers
While the polyphosphoric acid-mediated synthesis can produce the racemic mixture of 4-(4-Hydroxybenzoyl)-phenylalanine, enantioselective methods are crucial for obtaining the specific L-enantiomer (S-configuration) required for incorporation into proteins using the cellular translational machinery. Enantioselective synthesis of phenylalanine analogs can be achieved through several strategies, including enzymatic resolutions and asymmetric synthesis. nih.gov For instance, methods like transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid precursors can yield N-acetyl-L-phenylalanine derivatives with high enantiomeric excess. beilstein-journals.org Subsequent deprotection of the acetyl group would afford the desired L-enantiomer. beilstein-journals.org Another approach involves the alkylation of a glycine (B1666218) enolate equivalent with a suitable benzyl (B1604629) halide, catalyzed by a chiral phase-transfer catalyst. This method has been successfully employed for the enantioselective synthesis of p-hydroxymethyl-L-phenylalanine and can be adapted for the synthesis of this compound. nih.gov
Strategies for Derivatization and Functionalization
The chemical structure of this compound offers several sites for modification, allowing for the introduction of various functionalities to tailor its properties for specific applications.
Halogenated Analogs for Enhanced Photocrosslinking Yields
The efficiency of photocrosslinking by benzophenone-containing amino acids can be influenced by the electronic properties of the benzophenone moiety. It has been demonstrated that the incorporation of electron-withdrawing groups, such as halogens, onto the benzoyl ring of p-benzoyl-L-phenylalanine (pBpa) can lead to increased photocrosslinking yields. nih.gov This principle can be applied to this compound. The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the hydroxybenzoyl ring is expected to enhance the efficiency of intersystem crossing to the reactive triplet state upon photoactivation, thereby increasing the yield of covalent crosslinking to interacting proteins. nih.gov The synthesis of such halogenated analogs can be achieved by utilizing halogenated phenol derivatives in the initial polyphosphoric acid-mediated synthesis.
Table 1: Potential Halogenated Analogs of this compound and their Expected Impact on Photocrosslinking
| Halogen Substituent | Position of Substitution | Expected Effect on Photocrosslinking Yield |
| Fluoro | ortho or meta to hydroxyl | Increased |
| Chloro | ortho or meta to hydroxyl | Increased |
| Bromo | ortho or meta to hydroxyl | Increased |
Radioiodination Approaches for Tracing Applications
The presence of a phenolic ring in this compound makes it amenable to radioiodination, a crucial feature for tracing and detecting crosslinked products. nih.gov The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for the incorporation of radioactive iodine isotopes, such as ¹²⁵I. nih.gov This radioiodination is typically achieved by treating the amino acid or a peptide containing it with a source of electrophilic iodine, such as sodium iodide in the presence of an oxidizing agent like chloramine-T. The resulting radioiodinated molecule can be used in photoaffinity labeling experiments to identify and quantify the covalent adducts formed with target proteins. nih.gov This allows for the precise identification of interaction sites within a protein or protein complex. acs.org
Integration of Bioorthogonal Functionalities (e.g., Click Chemistry Moieties)
To facilitate the detection and enrichment of crosslinked protein complexes, bioorthogonal functionalities can be integrated into the structure of this compound. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used bioorthogonal ligation reaction. nih.gov A clickable analog of p-benzoyl-L-phenylalanine, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, has been synthesized, which contains a terminal alkyne group. nih.gov This alkyne moiety can be readily reacted with azide-functionalized reporter tags, such as fluorophores or biotin (B1667282), after the photocrosslinking step. nih.gov This two-step approach allows for the selective labeling and subsequent visualization or purification of the crosslinked species. The synthesis of a similar clickable this compound analog would involve the incorporation of an alkyne- or azide-containing side chain onto the benzoyl or phenyl ring.
Table 2: Examples of Bioorthogonal Functionalities and their Applications
| Bioorthogonal Moiety | Reaction Partner | Application |
| Alkyne | Azide (B81097) | Fluorescence labeling, Biotinylation for affinity purification |
| Azide | Alkyne | Fluorescence labeling, Biotinylation for affinity purification |
| Strained Alkyne (e.g., DBCO) | Azide | Copper-free click chemistry for in vivo applications |
| Tetrazine | trans-Cyclooctene | Rapid and bioorthogonal ligation |
Tritiation for Radiometric Probing
The introduction of a tritium (B154650) (³H) isotope into this compound creates a radiolabeled version of the molecule, enabling its use as a sensitive probe in radiometric studies. While direct synthesis of a tritiated version of this specific compound is not extensively detailed in the literature, established methods for tritiating aromatic amino acids can be applied. A common strategy involves the catalytic hydrogenation of a suitable precursor with tritium gas. rsc.org For example, stereoselective labeling of L-phenylalanine in the β-methylene group has been achieved through the catalytic hydrogenation of acylaminocinnamic acids. rsc.org This approach provides a pathway to creating highly specific radiolabeled amino acids.
Another enzymatic and chemical combination method has been successfully used to synthesize selectively labeled isotopomers of L-phenylalanine, such as [3R-³H]-L-Phe and [3S-³H]-L-Phe. researchgate.net This involves using tritiated water as the source of the isotope in reactions catalyzed by enzymes like phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net Such methods could be adapted for this compound, likely by using a tritiated precursor in the final synthetic steps.
While tritiation is a viable strategy, this particular photo-reactive amino acid has also been successfully labeled with radioiodine. nih.gov The synthesis of p-(4-hydroxybenzoyl)phenylalanine was designed specifically to allow for radioiodination, resulting in probes with very high specific activity (approximately 2000 Ci/mmol). nih.gov This dual-functionality—possessing both a photoreactive benzophenone group and a phenol group amenable to radioiodination—allows for the placement of the radioisotope and the photoactive group within the same residue. This is a significant advantage as it enables the precise identification of specific sites of peptide-protein interaction. nih.gov
| Labeling Method | Isotope | Precursor/Source | Key Advantage | Reference |
| Catalytic Hydrogenation | ³H (Tritium) | Acylaminocinnamic acids | High stereoselectivity | rsc.org |
| Chemo-enzymatic | ³H (Tritium) | Tritiated water (HTO) | Selective labeling | researchgate.net |
| Radioiodination | ¹²⁵I (Iodine-125) | p-(4-hydroxybenzoyl)phenylalanine | High specific activity (~2000 Ci/mmol) | nih.gov |
Green Chemistry and Sustainable Synthesis Considerations for L-Phenylalanine Derivatives
The principles of green and sustainable chemistry are increasingly vital in the synthesis of complex molecules like L-phenylalanine derivatives. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency compared to traditional chemical methods. tandfonline.com
A primary green strategy is the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions. For the synthesis of L-phenylalanine and its derivatives, enzymes such as phenylalanine ammonia lyases (PALs), aminoacylases, and phenylalanine dehydrogenase are particularly valuable. tandfonline.comfrontiersin.org PALs, for instance, can catalyze the asymmetric hydroamination of cinnamic acid derivatives to produce various L-phenylalanine analogues. frontiersin.orgnih.gov This enzymatic approach is considered a cost-efficient and atom-economic method as it often avoids the need for expensive cofactors and complex recycling systems. nih.gov
Multi-enzyme cascade reactions represent another powerful green chemistry tool. By combining several enzymatic steps in a single pot, it is possible to synthesize substituted L- or D-phenylalanines from inexpensive starting materials like cinnamic acids with high yield and optical purity. nih.gov For example, a system coupling PAL amination with a chemoenzymatic deracemization process has been developed to produce optically pure D-phenylalanine derivatives. nih.gov Such one-pot systems minimize intermediate purification steps, reducing solvent use and waste.
Furthermore, photoredox chemistry using visible light offers a mild and environmentally friendly alternative for synthesizing phenylalanine derivatives. acs.org This method can use inexpensive and commercially available aryl carboxylic acids as starting materials to generate aryl radicals, which then add to a dehydroamino acid scaffold. Subsequent enzymatic deacetylation can afford the final L-phenylalanine derivatives enantioselectively. acs.org These strategies align with green chemistry goals by utilizing light as a renewable energy source and operating at ambient temperatures.
| Green Synthesis Strategy | Key Principle | Example Application for Phenylalanine Derivatives | Advantages |
| Biocatalysis | Use of enzymes for selective transformations | Phenylalanine ammonia lyase (PAL) for amination of cinnamic acids. frontiersin.orgnih.gov | High selectivity, mild reaction conditions (neutral pH, ambient temp), reduced by-products. |
| Multi-Enzyme Cascades | Combining multiple enzymatic steps in one pot. | Coupling PAL amination with chemoenzymatic deracemization. nih.gov | Improved efficiency, reduced waste from intermediate purification, high optical purity. |
| Photoredox Catalysis | Using visible light to drive chemical reactions. | Photoinduced radical addition of aryl carboxylic acids to dehydroamino acids. acs.org | Use of renewable energy, mild conditions, environmentally benign. |
Molecular Mechanisms of Photoactivation and Covalent Capture Via 4 4 Hydroxybenzoyl L Phenylalanine
Photoreactivity Principles of the Benzophenone (B1666685) Moiety
The photoactivation of the benzophenone group in pBpa is initiated by the absorption of ultraviolet (UV) light, typically in the range of 350-365 nm. nih.gov This absorption of a photon triggers an electronic n to π* transition within the carbonyl group of the benzophenone. nih.govmdpi.com In this transition, an electron from a non-bonding n-orbital on the oxygen atom is promoted to an anti-bonding π*-orbital of the carbonyl group. mdpi.comnih.gov
This initial excitation results in the formation of a short-lived singlet diradical species. nih.govnih.gov However, the molecule rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. nih.govnih.gov This triplet state is a diradical, with one unpaired electron centered on the oxygen and another on the carbonyl carbon. nih.gov The high efficiency of this intersystem crossing is a key feature of benzophenone's photoreactivity. edinst.com The triplet state is the reactive species responsible for the subsequent chemical transformations that lead to crosslinking. nih.govnih.gov An important characteristic of this excited triplet state is its relative stability in the absence of a suitable reaction partner; it can relax back to the ground state and be re-excited, minimizing undesirable side reactions with solvent molecules like water. nih.gov
Covalent Bond Formation Upon Ultraviolet Irradiation
Once in its excited triplet state, the benzophenone moiety of pBpa can initiate a covalent bond-forming reaction with a nearby molecule. The primary mechanism for this is hydrogen atom abstraction. rsc.orgresearchgate.net The electron-deficient oxygen of the triplet diradical is highly reactive and can abstract a hydrogen atom from a C-H bond on a neighboring molecule. nih.govnih.gov
The rate-limiting step in this covalent capture process is not the initial rapid hydrogen abstraction, but rather the subsequent recombination of the alkyl and ketyl free radicals. nih.gov The entire sequence, from photoexcitation to covalent bond formation, allows for the precise and temporally controlled crosslinking of molecules that are in close proximity to the pBpa residue at the moment of UV irradiation.
Factors Influencing Photocrosslinking Efficiency
The efficiency of photocrosslinking with 4-(4-Hydroxybenzoyl)-L-phenylalanine is not constant and can be influenced by a variety of factors. Understanding these factors is crucial for the successful application of this technique in studying molecular interactions.
One of the primary determinants of crosslinking efficiency is the nature of the target C-H bond. Activated C-H bonds, such as those adjacent to heteroatoms or aromatic systems, are more susceptible to hydrogen abstraction. nih.gov The accessibility and proximity of these bonds to the photoactivated benzophenone are also critical.
The chemical environment surrounding the benzophenone moiety plays a significant role. For instance, the polarity of the local environment can affect the energy levels of the excited states and, consequently, the reactivity of the benzophenone triplet. nih.gov In some cases, increased solvent polarity can decrease the reactivity of benzophenone derivatives. acs.org
Furthermore, the presence of electron-withdrawing or electron-donating groups on the benzophenone ring can modulate its photoreactivity. Electron-withdrawing groups can enhance the efficiency of hydrogen atom abstraction, leading to higher crosslinking yields. nih.govacs.org Conversely, electron-donating groups may decrease this efficiency. scispace.com For example, studies have shown that halogenated pBpa analogs can lead to significantly increased crosslinking yields. nih.gov
Table 1: Research Findings on Factors Influencing Benzophenone Photocrosslinking
| Factor | Observation | Impact on Efficiency |
| Substituents on Benzophenone Ring | Electron-withdrawing groups (e.g., -CF₃, -Cl) on the pBpa ring. nih.gov | Increased crosslinking yields (up to 49-fold increase observed). nih.gov |
| Local Environment Polarity | Increased polarity of the polymer matrix. acs.org | Decreased reactivity of the benzophenone cross-linking. acs.org |
| Irradiation Wavelength | Irradiation at ~350-365 nm. nih.gov | Efficiently activates the n to π* transition for crosslinking. nih.gov |
| Target C-H Bond | Presence of activated C-H bonds in proximity. nih.gov | Higher probability of successful hydrogen abstraction and crosslinking. nih.gov |
| Temperature | Irradiation temperature above the glass transition temperature (Tg) of a polymer matrix. nih.gov | Ensures sufficient segmental movement for the reaction to occur. nih.gov |
Applications in Advanced Molecular Interaction Studies Using 4 4 Hydroxybenzoyl L Phenylalanine
Elucidation of Peptide-Protein Interactions
4-(4-Hydroxybenzoyl)-L-phenylalanine has proven to be a powerful probe for investigating the interactions between bioactive peptides and their receptors. A key advantage of this compound is that it can be radioiodinated, allowing for highly sensitive detection, and its photoactive benzophenone (B1666685) moiety can form a covalent bond with interacting residues upon UV irradiation. This dual functionality within a single amino acid residue provides a significant advantage over other photoaffinity labels where the radioactive and photoreactive groups are separate, which can limit the precision of identifying interaction sites to a peptide fragment rather than a specific amino acid. nih.gov
Probing Substance P Receptor Interactionsnih.gov
A significant application of this compound has been in the study of the Substance P receptor, also known as the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in various physiological processes, including pain transmission and inflammation. To investigate its interaction with the NK-1 receptor, researchers synthesized analogs of Substance P where specific amino acids (phenylalanine at position 8 or lysine (B10760008) at position 3) were replaced with this compound. nih.gov
These modified Substance P peptides were shown to bind to the NK-1 receptor with high affinity, in the nanomolar range, and with high specificity. Subsequent radioiodination of the this compound residue resulted in probes with very high specific activity (approximately 2000 Ci/mmol). When these radiolabeled peptides were incubated with the Substance P receptor and exposed to UV light, they covalently attached to the receptor with a high photoinsertion yield of about 30%. This photolabeling was specific, as it was prevented in the presence of an excess of unlabeled Substance P. nih.gov
The ability to place both the radioiodine and the photoactive group within the same residue is a major advancement, as it allows for the precise identification of the specific site(s) of interaction on the receptor. nih.gov
| Feature | Description | Reference |
| Compound | This compound | nih.gov |
| Target Receptor | Substance P (neurokinin-1) Receptor | nih.gov |
| Methodology | Incorporation into Substance P, radioiodination, and photocrosslinking | nih.gov |
| Binding Affinity | High (nM range) | nih.gov |
| Photoinsertion Yield | Approximately 30% | nih.gov |
Analysis of Neuropeptide FF Receptor Bindingnih.gov
Another important application of a derivative of this compound has been in the characterization of the Neuropeptide FF (NPFF) system. NPFF and related peptides are involved in the modulation of pain and opioid receptor function. To study the NPFF receptor 2 (NPFF2), a radioiodinated photoaffinity compound was synthesized using a photolabile p-(4-hydroxybenzoyl)phenylalanine analog. nih.gov
This probe, derived from a peptide found in the rat NPFF precursor, was investigated for its binding characteristics on a neuroblastoma cell line stably expressing rat NPFF2 receptors. The binding of this probe was found to be saturable and demonstrated a high-affinity interaction, with a dissociation constant (KD) of 0.24 nM, to a single class of binding sites. Upon UV irradiation, this radioligand formed a wash-resistant covalent bond with the NPFF2 receptor with an efficiency of 38% for the bound ligand at saturating concentrations. nih.gov
Photoaffinity labeling with this probe revealed two molecular forms of the NPFF2 receptor with apparent molecular weights of 140 and 95 kDa. These findings established this radioiodinated peptidic ligand as an excellent tool for the direct and selective labeling of NPFF2 receptors in vitro. nih.gov
| Feature | Description | Reference |
| Compound | Radioiodinated p-(4-hydroxybenzoyl)phenylalanine analog | nih.gov |
| Target Receptor | Neuropeptide FF Receptor 2 (NPFF2) | nih.gov |
| Methodology | Synthesis of a radioiodinated photoaffinity compound and photocrosslinking | nih.gov |
| Binding Affinity (KD) | 0.24 nM | nih.gov |
| Covalent Labeling Efficiency | 38% of bound radioligand at saturation | nih.gov |
Investigation of Other Receptor-Ligand Systemsnih.govnih.gov
The successful application of this compound and its derivatives in studying the Substance P and Neuropeptide FF receptors highlights its potential as a versatile tool for elucidating the interactions of a wide variety of peptides with their respective receptors. nih.govnih.gov The ability to create high-affinity, radioiodinatable, and photoreactive peptide analogs opens up possibilities for detailed structural and functional studies of numerous receptor-ligand systems. The insights gained from such studies are invaluable for understanding physiological processes and for the rational design of therapeutic agents.
Characterization of Protein-Protein Interactions (PPIs)
While the primary documented use of this compound is in the study of peptide-protein interactions, the closely related compound, p-benzoyl-L-phenylalanine (pBpa), is extensively used as a photo-crosslinking amino acid to investigate protein-protein interactions (PPIs). These studies provide a framework for how this compound could potentially be applied.
In Vitro and In Vivo Photocrosslinking Strategiesnih.govnih.gov
Photo-crosslinking using genetically encoded unnatural amino acids like pBpa is a powerful strategy to capture and identify interacting proteins both in vitro and in living cells. nih.govresearchgate.net This technique involves the site-specific incorporation of the photoreactive amino acid into a protein of interest. Upon UV irradiation, the benzophenone group is activated and forms a covalent bond with nearby amino acid residues of an interacting protein, thus "trapping" the transient interaction. umich.edunih.gov
This approach allows for the study of weak or transient interactions that are often difficult to detect using traditional methods. The ability to perform these crosslinking experiments in vivo provides a more physiologically relevant context for studying PPIs. nih.govresearchgate.net
Mapping Endogenous Protein Interactionsnih.govumich.edunih.gov
A significant advantage of in vivo photo-crosslinking is the ability to map endogenous protein interactions within their natural cellular environment. nih.gov By incorporating a photoreactive amino acid into a target protein in living cells, researchers can identify its direct binding partners under physiological conditions. This method has been successfully used in various organisms, including yeast and mammalian cells, to elucidate complex protein interaction networks. researchgate.netumich.edunih.gov The captured crosslinked complexes can then be isolated and the interacting partners identified using techniques such as mass spectrometry.
While specific examples detailing the use of this compound for the characterization of protein-protein interactions through in vitro and in vivo photocrosslinking were not prominent in the reviewed literature, the extensive use of its close analog, p-benzoyl-L-phenylalanine, in this field suggests the potential for similar applications. The additional hydroxyl group in this compound could offer advantages, such as altered hydrophilicity or the potential for further chemical modifications, that could be exploited in future PPI studies.
Site-Specific Incorporation into Peptides and Proteins
A key advantage of this compound and similar analogs is the ability to incorporate them at specific, predetermined sites within a protein's sequence. This precision is achieved through several advanced biochemical techniques.
The most prevalent method for site-specific incorporation of unnatural amino acids (UAAs) in living cells is through the reassignment of a stop codon, most commonly the amber codon (UAG). mdpi.comuow.edu.au This process, known as amber nonsense suppression, utilizes an orthogonal translation system composed of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA) that are engineered to be mutually specific and not to cross-react with the host cell's endogenous synthetases and tRNAs. uow.edu.aunih.gov
The engineered aaRS is designed to exclusively recognize and charge the UAA, such as this compound, onto its cognate suppressor tRNA. This charged tRNACUA then recognizes the amber (UAG) codon in the mRNA sequence during ribosome-mediated translation and inserts the UAA into the growing polypeptide chain. uow.edu.au A primary challenge in this system is the competition between the UAA-loaded suppressor tRNA and the cell's native Release Factor 1 (RF1), which normally recognizes the UAG codon and terminates translation. d-nb.inforesearchgate.net The efficiency of UAA incorporation is therefore dependent on the ability of the suppressor tRNA to outcompete RF1. researchgate.net
For the creation of synthetic peptides, this compound can be incorporated directly during solid-phase peptide synthesis (SPPS). nih.govnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. luxembourg-bio.com
In this process, a protected form of this compound (e.g., an Fmoc-protected version) is used just like any other standard amino acid building block. researchgate.netnih.gov It is activated and coupled to the N-terminus of the resin-bound peptide chain. luxembourg-bio.comyoutube.com The excess reagents and byproducts are then washed away, a key advantage of the solid-phase method. luxembourg-bio.com This technique allows for the precise placement of the photo-crosslinker at any desired position within a synthetic peptide, which can then be used as a probe to study interactions. nih.govnih.gov
Cell-free protein synthesis (CFPS) systems provide a powerful in vitro platform for producing proteins containing unnatural amino acids. mdpi.comnih.govbyu.edu These systems consist of cellular extracts containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) but without the constraints of a living cell. nih.govmdpi.com
The open nature of CFPS systems offers several advantages for UAA incorporation:
No Cell Membrane Barrier : The UAA can be added directly to the reaction mixture at an optimal concentration, bypassing issues of transport across a cell membrane. mdpi.comresearchgate.net
Reduced Toxicity : Components that might be toxic to living cells can be used in the cell-free environment. mdpi.commdpi.com
Direct Control : The reaction conditions, including the concentrations of the orthogonal aaRS/tRNA pair and the UAA, can be precisely controlled and optimized for maximum incorporation efficiency. uow.edu.auresearchgate.net
CFPS has been successfully used to incorporate a variety of UAAs, including p-benzoyl-phenylalanine, into proteins for structural and functional studies. nih.gov By using extracts from genomically recoded organisms that lack Release Factor 1, the competition at the amber codon is eliminated, leading to highly efficient UAA incorporation. d-nb.info
Contributions to Drug Target Identification and Ligand Discovery
The ability of this compound to forge a covalent bond with interacting molecules upon photoactivation makes it an invaluable tool for drug discovery. researchgate.net Photoaffinity labeling (PAL) using this UAA helps to identify and validate drug targets by covalently linking a ligand or peptide to its specific biological receptor. nih.gov
When incorporated into a bioactive peptide or a small molecule, this compound acts as a probe. nih.gov After the probe binds to its target protein, UV irradiation permanently crosslinks them. This covalent complex can then be isolated and analyzed, typically using mass spectrometry, to definitively identify the binding partner. This is particularly useful for characterizing weak or transient interactions that are central to many cellular signaling pathways but are difficult to study with traditional biochemical methods. nih.gov
The hydroxyl group on this compound provides a distinct advantage over pBpa, as it allows for radioiodination. nih.gov This dual functionality—a photo-reactive moiety and a site for radiolabeling within the same residue—enables highly sensitive detection of the crosslinked product and facilitates the precise identification of the site of interaction on the target protein. nih.gov This methodology has been applied to elucidate the interactions of various peptides with their receptors, paving the way for the design of novel therapeutics and covalent inhibitors. nih.govnih.govexplorationpub.com
Analytical Methodologies in Research Utilizing 4 4 Hydroxybenzoyl L Phenylalanine and Its Derivatives
Spectroscopic Characterization of Conjugates and Labeling Products
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation.
¹H NMR (Proton NMR) is used to determine the number and electronic environment of hydrogen atoms. For derivatives like N-(p-nitrobenzoyl)-L-phenylalanine, specific signals in the aromatic region (typically 7.25-8.3 ppm) and the aliphatic region (around 3.2 ppm and 4.7 ppm) are used to confirm the structure. researchgate.net
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Studies on N-benzoyl-DL-phenylalanine have utilized high-resolution solid-state ¹³C NMR to analyze the principal elements of the chemical shift tensors, which can reveal details about the local molecular environment and hydrogen bonding patterns. nih.gov
Mass Spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the synthesized amino acid and its subsequent conjugates. Electron ionization mass spectrometry of related compounds like phenylalanine reveals characteristic fragmentation patterns that aid in identification. nist.gov For HBPA-labeled peptides and proteins, MS is invaluable for identifying the cross-linked products and mapping the precise site of interaction.
The table below summarizes the typical spectroscopic methods used in the characterization of benzoylphenylalanine derivatives.
| Spectroscopic Technique | Information Provided | Typical Application |
| ¹H NMR | Number and environment of protons | Structural confirmation of the amino acid and its precursors. |
| ¹³C NMR | Carbon skeleton structure and local environment | Detailed structural analysis and study of intermolecular interactions. |
| Mass Spectrometry | Molecular weight and elemental composition | Confirmation of synthesis and identification of cross-linked products. |
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification, separation, and quantification of 4-(4-Hydroxybenzoyl)-L-phenylalanine, its derivatives, and the biomolecules into which they are incorporated.
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. In this method, a non-polar stationary phase is used with a polar mobile phase. For amino acids like phenylalanine and its derivatives, typical mobile phases consist of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and resolution. researchgate.net The separation is based on the hydrophobic character of the analytes; more hydrophobic molecules are retained longer on the column.
For instance, a typical RP-HPLC setup for analyzing phenylalanine involves:
Column: A C18 column is frequently used.
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% formic acid).
Detection: UV detection is common, as the aromatic rings in phenylalanine and its derivatives absorb UV light.
The following table outlines common HPLC methodologies used for the analysis of phenylalanine and its derivatives.
| HPLC Mode | Stationary Phase | Mobile Phase Principle | Application for HBPA |
| Reversed-Phase (RP) | C18, C8 (non-polar) | Polar (e.g., Acetonitrile/Water) | Purification of HBPA-containing peptides, quantification of labeling efficiency. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide) | Non-polar/polar mixture | Separation of underivatized, polar amino acids and small peptides. |
Radiometric Detection Methods (e.g., Scintillation Counting, Autoradiography)
A key advantage of this compound is its phenolic hydroxyl group, which makes it amenable to radioiodination, typically with Iodine-125 (¹²⁵I). nih.gov This allows for highly sensitive detection of the amino acid and any peptide or protein it is incorporated into.
The radioiodination process results in probes with very high specific activity (approximately 2000 Ci/mmol), enabling the detection of minute quantities of the labeled molecule. nih.gov This is particularly useful in receptor-binding studies where the target protein may be present in low concentrations.
Once a peptide containing radioiodinated HBPA is cross-linked to its target protein, several radiometric methods can be used for detection and analysis:
Scintillation Counting: This technique quantifies the amount of radioactivity in a sample, allowing for the determination of labeling efficiency or the amount of bound ligand in binding assays.
Autoradiography: Following separation of proteins by gel electrophoresis (e.g., SDS-PAGE), the gel can be exposed to X-ray film or a phosphorimager screen. The radioactive decay from ¹²⁵I creates a dark band on the film, revealing the position and quantity of the radiolabeled, cross-linked protein conjugate. This method was successfully used to visualize the covalent attachment of a radiolabeled substance P analog to its receptor. nih.gov
The combination of the photoreactive benzophenone (B1666685) and the radioiodinatable phenol (B47542) group within the same amino acid residue is a significant advantage, as it allows for precise identification of the interaction site. nih.gov
Immunochemical Detection Techniques (e.g., Western Blot Analysis)
Immunochemical methods, especially Western blot analysis, are widely used to detect and quantify proteins that have been covalently labeled using photoreactive amino acids like p-benzoyl-L-phenylalanine (Bpa), a close structural relative of HBPA.
The general workflow for this application is as follows:
A protein of interest is engineered to contain HBPA at a specific site.
This protein is incubated with its potential binding partner(s).
The mixture is irradiated with UV light to induce covalent cross-linking.
The resulting protein complexes are separated by size using SDS-PAGE.
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
The membrane is probed with an antibody that specifically recognizes either the target protein or an epitope tag (like a His-tag or FLAG-tag) that has been engineered onto one of the interacting proteins.
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
A chemiluminescent substrate is applied, which produces light in the presence of the enzyme. This light is captured on film or with a digital imager, revealing the band corresponding to the cross-linked complex.
Research on electron-deficient Bpa derivatives has demonstrated that the yield of photocrosslinking can be quantified from Western blots using densitometry software (like ImageJ). This allows for a comparative analysis of the efficiency of different photoreactive amino acids.
Bioorthogonal Ligation for Downstream Analysis (e.g., Click Chemistry for Imaging or Purification)
To enhance the versatility of benzophenone-based photo-cross-linkers, they can be further functionalized with bioorthogonal handles. These are chemical groups that react selectively and efficiently with a corresponding partner in a complex biological environment without interfering with native biochemical processes.
A prominent example of this strategy is the synthesis of clickable, photoreactive amino acids. For instance, a derivative of p-benzoyl-L-phenylalanine named Abpa has been created, which contains a terminal alkyne group. nih.gov This alkyne serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The workflow for this approach involves:
Incorporating the alkyne-functionalized benzoyl-phenylalanine into a peptide or protein.
Performing the photocrosslinking reaction to covalently capture binding partners.
Reacting the alkyne handle on the cross-linked complex with a reporter molecule that contains an azide (B81097) group. This reporter could be a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification of the labeled proteins.
This dual-functionality allows for the introduction of both the photoreactive group and a reporter tag via a single amino acid, minimizing potential disruption to the biomolecule's activity. nih.gov This bioorthogonal approach greatly expands the toolbox for downstream analysis, enabling researchers to visualize, isolate, and further characterize the targets of HBPA-containing probes.
Biological Processing and Metabolic Fate of Exogenous 4 4 Hydroxybenzoyl L Phenylalanine Analogs
Biotransformation Pathways in Microbial Systems
The metabolic journey of exogenous 4-(4-Hydroxybenzoyl)-L-phenylalanine within microbial systems is primarily understood through the lens of studies on its close structural analog, 4-benzoyl-L-phenylalanine (Bpa). Research conducted on Klebsiella sp. CK6, a bacterium isolated from the rhizosphere of a wild dipterocarp sapling, has provided significant insights into the biotransformation of these photoreactive L-phenylalanine derivatives. mdpi.com When introduced into a culture of Klebsiella sp. CK6 under nitrogen-limiting conditions, these analogs serve as a nitrogen source and undergo specific enzymatic conversions.
The primary biotransformation pathways observed for L-phenylalanine and its derivatives in this organism involve two main routes:
Transamination followed by Reduction: The initial step in this pathway is the removal of the amino group from the L-phenylalanine analog, a process known as transamination. This results in the formation of the corresponding α-keto acid. Subsequently, this intermediate is reduced to yield a phenyllactic acid derivative.
Transamination, Decarboxylation, and Oxidation: This pathway also begins with transamination to the α-keto acid. However, this intermediate then undergoes decarboxylation (removal of a carboxyl group) to form an aldehyde, which is further oxidized to the corresponding phenylacetic acid derivative.
These pathways are consistent with the known metabolic routes for L-phenylalanine in various microorganisms, which often lead to the production of valuable aromatic compounds. The presence of the bulky benzophenone (B1666685) or hydroxybenzoyl group at the para position of the phenyl ring influences the efficiency and product distribution of these enzymatic reactions but does not completely inhibit them.
Identification of Metabolites from Photoreactive L-Phenylalanine Derivatives in Specific Organisms
Detailed analysis of the metabolites produced during the incubation of photoreactive L-phenylalanine derivatives with Klebsiella sp. CK6 has led to the identification of specific biotransformation products. mdpi.com While direct metabolic studies on this compound are not extensively documented, the metabolic fate of the closely related compound, 4-benzoyl-L-phenylalanine (Bpa), provides a strong predictive model.
When Klebsiella sp. CK6 was cultured with Bpa, two major metabolites were identified:
4-Benzoyl-L-phenyllactic acid: This metabolite is the result of the transamination of Bpa to its corresponding keto acid, followed by a reduction reaction.
4-Benzoyl-L-phenylacetic acid: This product is formed through transamination, followed by decarboxylation and subsequent oxidation.
Based on these findings, it is highly probable that this compound would undergo analogous transformations in Klebsiella sp. CK6 and similar microbial systems. The expected primary metabolites would therefore be 4-(4-Hydroxybenzoyl)-L-phenyllactic acid and 4-(4-Hydroxybenzoyl)-L-phenylacetic acid . The presence of the hydroxyl group on the benzoyl moiety may influence the rate of these transformations and could potentially serve as a site for further downstream metabolic modifications, such as glycosylation or ring cleavage, although this remains an area for further investigation.
The following table summarizes the key compound and its expected metabolites based on the biotransformation of its close analog in Klebsiella sp. CK6.
| Precursor Compound | Expected Metabolite 1 | Expected Metabolite 2 |
| This compound | 4-(4-Hydroxybenzoyl)-L-phenyllactic acid | 4-(4-Hydroxybenzoyl)-L-phenylacetic acid |
Future Research Directions and Emerging Applications of 4 4 Hydroxybenzoyl L Phenylalanine
Development of Novel Photoreactive Analogs with Tuned Reactivity
A significant challenge in the application of pBpa and its derivatives is the often low efficiency of photocrosslinking, which can limit the capture of weak or transient interactions. nih.govnih.gov To address this, a key research direction is the rational design and synthesis of novel analogs with enhanced photoreactivity.
Recent studies have demonstrated that introducing electron-withdrawing groups to the benzophenone (B1666685) ring can substantially increase crosslinking yields. nih.govresearchgate.net Upon activation by UV light (typically 350–365 nm), the benzophenone moiety forms a diradical triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent adduct. nih.gov It was hypothesized that substituting the benzophenone ring with electron-deficient groups would improve the efficiency of this process. This has led to the development of several halogenated pBpa analogs. nih.govnih.govresearchgate.net
Research has shown that analogs such as 4-trifluoromethyl-pBpa (4-CF3-pBpa) can increase crosslinking yields by over 20-fold compared to the parent pBpa compound, while still being efficiently incorporated into proteins in living cells like yeast. nih.gov Other analogs, including those with clickable functional groups like terminal alkynes, are also being developed. rsc.org These "clickable" analogs, such as p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, combine the photoreactive benzophenone group with a reporter tag that can be easily modified through click chemistry, streamlining the creation of photoaffinity probes. rsc.org
Future efforts will likely focus on further tuning the electronic and steric properties of the benzophenone ring to optimize both crosslinking efficiency and specificity. The goal is to create a diverse toolkit of photoreactive amino acids that can be selected based on the specific requirements of the biological system under investigation, thereby expanding the scope of protein interactions that can be captured and characterized in their native environment. nih.govnih.gov
| Compound | Substituent | Position of Substitution | Relative In Vitro Crosslinking Fold Change (vs. pBpa) |
|---|---|---|---|
| pBpa | -H | N/A | 1.0 |
| 4-F-pBpa | -F | para | 5.1 |
| 4-Cl-pBpa | -Cl | para | 11.0 |
| 4-Br-pBpa | -Br | para | 15.0 |
| 4-CF₃-pBpa | -CF₃ | para | 23.0 |
| 3-F-pBpa | -F | meta | 2.0 |
| 3-Cl-pBpa | -Cl | meta | 2.9 |
| 3-Br-pBpa | -Br | meta | 2.5 |
Integration with Advanced Proteomic and Imaging Technologies
The utility of 4-(4-Hydroxybenzoyl)-L-phenylalanine and its parent compound is greatly amplified when combined with advanced analytical methods. A primary future direction involves the deeper integration of in vivo photocrosslinking with mass spectrometry (MS)-based proteomics to identify interaction partners on a global scale. escholarship.orgresearchgate.netresearchgate.net By incorporating the photoreactive amino acid into a protein of interest within a living cell, irradiating the cells to trap interacting partners, and then employing sophisticated MS techniques, researchers can identify captured proteins, providing a snapshot of the protein's interactome in its native context. escholarship.orgnih.gov This approach has been successfully used to identify substrates of the 26S proteasome by capturing them during translocation. escholarship.org
Furthermore, the unique structure of this compound offers distinct advantages for detection and imaging. Unlike pBpa, the hydroxyl group provides a site for radioiodination. nih.gov This allows for the placement of a radioactive isotope (¹²⁵I) directly onto the photoreactive amino acid itself. nih.gov This dual-functionality is highly advantageous as it eliminates the need for a separate radiolabel elsewhere in the peptide or protein, thereby allowing for more precise identification of the crosslinked protein fragment and even the specific amino acid residue at the site of interaction. nih.gov
Future applications will likely see this technology combined with high-resolution imaging techniques, such as mass spectrometry imaging (MSI). nih.gov MSI allows for the visualization of the spatial distribution of molecules within tissue sections. nih.gov By using isotopically labeled versions of photoreactive amino acids, it may become possible to not only identify interaction partners but also to map the location of these interactions within the complex architecture of tissues, providing unprecedented spatiotemporal resolution of cellular processes. nih.govnih.gov
Expansion into Diverse Biological Systems and Pathways
While initially developed and applied in model organisms like E. coli and budding yeast, the genetic code expansion technology enabling the incorporation of this compound and its analogs is increasingly being applied to more complex systems, including mammalian cells. nih.govnih.govresearchgate.netresearchgate.net A major avenue for future research is the application of this technology to probe intricate biological pathways that have been challenging to study with traditional methods.
One such area is the study of G protein-coupled receptors (GPCRs), which are crucial for cellular signaling but are notoriously difficult to study due to their complex membrane environment. researchgate.net Incorporating photoreactive amino acids into GPCRs in their native context allows for the mapping of ligand-receptor interactions and the conformational changes that occur upon activation. researchgate.net Similarly, this tool is being used to dissect the transient interactions that govern chromatin dynamics, capturing the binding of remodeling enzymes and transcription factors to histones within living cells. nih.gov
The technology is also being applied to investigate the mechanisms of chaperone-mediated autophagy and to map the in vivo interaction network of mitochondrial transporter proteins. nih.govresearchgate.net The ability to perform these crosslinking experiments in living organisms provides a dynamic view of protein interactions as they occur during cellular processes. springernature.comdocumentsdelivered.comnih.gov Future work will undoubtedly expand the use of these photoreactive probes to a wider range of organisms and cell types, enabling the investigation of host-pathogen interactions, developmental signaling pathways, and the molecular basis of various human diseases. nih.govfrontiersin.org
Computational Modeling of Molecular Interactions Involving the Compound
As experimental techniques for incorporating unnatural amino acids (UAAs) become more robust, a parallel and synergistic future direction lies in the development and application of computational modeling. Computational methods, such as molecular dynamics (MD) simulations and protein design algorithms, are becoming essential for predicting and analyzing the behavior of proteins containing UAAs. nih.govbyu.edunih.gov
Currently, a significant challenge is the accurate parameterization of UAAs for use in simulation software. byu.edu However, progress is being made in developing coarse-grain and all-atom models to simulate the behavior of UAA-modified proteins and predict their stability and dynamics. byu.edu Computational design platforms like Rosetta are being extended to incorporate UAAs, enabling the de novo design of novel proteins, such as metalloproteins, with functions conferred by the unique chemistry of the unnatural residue. nih.govnih.govresearchgate.net
For photoreactive compounds like this compound, computational modeling can be used to:
Predict optimal sites for UAA incorporation to maximize the probability of crosslinking with a target protein.
Simulate the conformational flexibility of the benzophenone side chain and how it influences crosslinking reach and specificity.
Model the structure of the crosslinked complex after a successful reaction, providing insights that can guide further experimental validation.
Aid in the design of new photoreactive analogs with improved properties by simulating how modifications to the benzophenone ring affect its photoreactivity and interactions. nih.gov
Enhanced sampling techniques, such as Peptide Gaussian accelerated molecular dynamics (Pep-GaMD), are also being developed to efficiently calculate the binding free energies and explore the binding mechanisms of peptides to proteins, which could be adapted for peptides containing photoreactive UAAs. biorxiv.org The integration of these in silico approaches with in vivo crosslinking experiments promises to accelerate the discovery and characterization of biomolecular interactions, providing a more complete and dynamic picture of the molecular machinery of the cell. nih.govresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. How is 4-(4-Hydroxybenzoyl)-L-phenylalanine synthesized, and what reaction conditions optimize its incorporation into peptides?
- Methodological Answer : The synthesis typically involves benzoylation of L-phenylalanine using 4-hydroxybenzoyl chloride under anhydrous conditions. Solid-phase peptide synthesis (SPPS) is commonly employed to incorporate this photoreactive amino acid into peptides. Key parameters include:
- Reagents : 4-hydroxybenzoyl chloride, L-phenylalanine, dichloromethane (DCM) or ether as solvents, and a base (e.g., triethylamine) to catalyze the reaction .
- SPPS Integration : The benzoyl group enables UV-induced crosslinking, making it suitable for photoaffinity labeling studies. Post-synthetic modifications require protection of the hydroxyl group to prevent side reactions .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
- FT-IR : Confirms the presence of carbonyl (C=O) and hydroxyl (-OH) groups via peaks at ~1650 cm⁻¹ and ~3400 cm⁻¹, respectively .
- 1H NMR : Resonances at δ 7.6–8.0 ppm (aromatic protons) and δ 3.1–4.2 ppm (α-H and side-chain protons) confirm regioselective benzoylation .
- HPLC : Reversed-phase chromatography with UV detection (λ = 275 nm) ensures purity (>95%) and resolves isomers .
Q. What are the primary biochemical applications of this compound in academic research?
- Methodological Answer : Key applications include:
- Photoaffinity Labeling : The benzoyl group generates reactive intermediates (e.g., radicals) upon UV exposure, enabling covalent binding to target proteins for interaction mapping .
- Peptide Engineering : Used to study peptide-receptor interactions or design bioactive peptides with enhanced stability .
- Enzymatic Studies : As a substrate analog for phenylalanine ammonia-lyase (PAL) to probe catalytic mechanisms or degradation pathways .
Advanced Research Questions
Q. How does radiolabeling this compound with isotopes (e.g., ¹⁸F or ²¹¹At) impact its pharmacokinetic profile in glioma models?
- Methodological Answer : Radiolabeling introduces challenges in isomer separation and stability:
- Isomer Synthesis : Electrophilic fluorination with [¹⁸F]F₂ in trifluoroacetic acid (TFA) yields 2-, 3-, and 4-fluoro isomers. HPLC with ion-exchange columns partially resolves these, but 3- and 4-isomers often co-elute .
- In Vivo Uptake : 4-[²¹¹At]-L-phenylalanine shows enhanced glioma uptake due to LAT1 transporter affinity. Biodistribution studies in rats require γ-scintigraphy and autoradiography to quantify tumor specificity .
Q. What experimental strategies address challenges in separating isomeric byproducts during synthesis?
- Methodological Answer :
- Chromatographic Optimization : Use chiral columns (e.g., Chirobiotic T) with mobile phases containing 0.1% TFA to improve resolution of 2-, 3-, and 4-isomers .
- Isotopic Dilution : Introduce deuterated or ¹³C-labeled precursors to track isomer formation via LC-MS .
Q. How do transition metal complexes of this compound influence its biochemical activity?
- Methodological Answer : Coordination with Co(II), Ni(II), or Cu(II) alters redox properties and bioactivity:
- Synthesis : React the ligand with metal salts in aqueous ethanol. Stoichiometry ([MeL(phe)(H₂O)₂]) is confirmed via elemental analysis and magnetic susceptibility .
- Electrochemical Behavior : Cyclic voltammetry (CV) reveals metal-dependent redox peaks (e.g., Cu(II)/Cu(I) at −0.2 V vs. Ag/AgCl), correlating with catalytic or inhibitory effects in enzymatic assays .
Q. What enzymatic pathways degrade this compound, and how are these pathways elucidated?
- Methodological Answer :
- Catabolic Intermediates : Rhodotorula glutinis PAL converts the compound to cinnamic acid, followed by β-oxidation to 4-hydroxybenzoic acid. TLC or GC-MS identifies intermediates using ¹⁴C/³H dual-labeled substrates .
- Enzyme Kinetics : PAL activity is assayed spectrophotometrically (ΔA₂₇₅ nm) in minimal media with L-phenylalanine as the sole carbon/nitrogen source .
Q. What design principles optimize this compound as a bifunctional probe for peptide-target interaction studies?
- Methodological Answer :
- Clickable Modifications : Introduce alkyne or azide groups (e.g., p-(4-but-3-yn-1-yl)benzoyl) for CuAAC "click" chemistry post-photoaffinity labeling. Ensure compatibility with SPPS by protecting reactive groups with Fmoc .
- Bifunctional Probes : Combine photoreactivity with fluorophores (e.g., FITC) for dual detection via fluorescence and MS/MS. Validate probe efficiency using pull-down assays and Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
